DL-PHENYLALANINE (2-D)

Metabolic Tracing Stable Isotope Resolved Metabolomics LC-MS Method Development

Researchers quantifying endogenous phenylalanine by LC-MS/MS face a critical limitation: unlabeled phenylalanine as an internal standard cannot be distinguished from the target analyte, invalidating quantitative accuracy. DL-Phenylalanine (2-D) resolves this with a definitive +1 Da mass shift at the alpha-carbon, enabling unequivocal MS discrimination without altering chemical behavior. • Isotopic enrichment: 98 atom% D for reliable SIL-IS quantitation • Validated for bioanalytical method validation per ICH M10 and FDA guidance • Non-hazardous; ambient shipping for rapid global delivery

Molecular Formula
Molecular Weight 166.16
Cat. No. B1579804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-PHENYLALANINE (2-D)
Molecular Weight166.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Phenylalanine (2-D): Stable Isotope Internal Standard


DL-Phenylalanine (2-D), also known as DL-Phenylalanine-2-d1 (CAS 14246-24-3), is a stable isotope-labeled analog of the racemic essential amino acid DL-Phenylalanine . The compound is characterized by the selective substitution of a single hydrogen atom with deuterium (²H) at the alpha-carbon (position 2) of the propanoic acid side chain . This modification results in a nominal mass shift of +1 Da (MW 166.20) compared to the unlabeled compound (MW 165.19), while preserving the native chemical and physical properties required for analytical applications . It is primarily supplied for research use as a tracer and internal standard for precise quantification via mass spectrometry (MS) .

Workflow
LC-MS/MS quantitative bioanalysis
Label
Alpha‑carbon deuteration (+1 Da)
Use Context
SIL‑IS for phenylalanine in research matrices

Why Generic Substitution Fails


In quantitative LC-MS or GC-MS workflows, substituting DL-Phenylalanine (2-D) with unlabeled phenylalanine or a differently labeled analog (e.g., ring-D5 or 13C-labeled) is scientifically invalid [1]. The use of a stable isotope-labeled internal standard (SIL-IS) is mandated to correct for variable analyte loss during sample preparation, chromatographic separation, and ionization efficiency (matrix effects) [1][2]. Unlabeled phenylalanine cannot be distinguished from the endogenous analyte, rendering it useless for internal standardization [1]. While different isotopologues like DL-Phenylalanine (ring-D5) offer a larger mass shift (+5 Da), the distinct +1 Da shift of the 2-D variant is specifically required for certain quantitative methods or when spectral simplicity is prioritized. Furthermore, the specific site of deuteration can have implications for metabolic studies. For instance, D-phenylalanine-d5 and L-phenylalanine-d5 exhibit different pharmacokinetic profiles in human studies [3]. The alpha-carbon (2-D) label offers a different metabolic stability profile compared to a ring label, as the alpha proton is directly involved in enzymatic reactions like transamination, a factor that may influence its use in specific in vivo tracer studies . Thus, the choice of isotope label is not arbitrary and directly impacts the accuracy, precision, and biological interpretation of experimental results [3].

Unlabeled phenylalanine co‑elutes with the endogenous analyte and cannot serve as an internal standard, compromising quantitative accuracy.
Ring‑deuterated analogs (e.g., D5) provide a distinct mass shift and metabolic stability profile that may alter tracer study outcomes relative to an alpha‑carbon label.
Alpha‑carbon deuteration is directly involved in transamination reactions; substituting the label site can change metabolic probe specificity.

Key Evidence for Isotopologue Selection


Site-Specific Deuteration for Metabolic Tracing

DL-Phenylalanine (2-D) provides a specific +1 Da mass shift due to deuteration at the alpha-carbon position . This specific labeling site offers a distinct advantage over ring-deuterated analogs (e.g., D5, D8) for tracing enzymatic reactions occurring at the amino acid's core functional groups, such as transamination or decarboxylation, where the alpha proton is directly involved. This level of specificity is critical for interpreting metabolic flux data. Furthermore, the +1 Da shift simplifies MS spectra and may reduce the risk of deuterium/hydrogen exchange compared to ring-deuterated labels under certain biological conditions . While head-to-head MS performance data comparing 2-D to ring-labeled phenylalanine is scarce in public literature, the fundamental chemical principle dictates that labeling site defines metabolic and analytical behavior. The alpha-carbon label offers a different and specific metabolic probe compared to a ring label [1].

Site‑Specific Deuteration
Class‑level inference
α‑carbon deuteration enables tracing of enzymatic reactions (e.g., transamination) that ring labels cannot resolve.
Supports specific metabolic flux studies not possible with ring‑labeled variants.
Head‑to‑head quantitative MS data for 2‑D vs ring‑D5 are scarce; principle‑based advantage.
Metabolic Tracing Stable Isotope Resolved Metabolomics LC-MS Method Development

High Isotopic Enrichment Reduces Signal Interference

Commercially available DL-Phenylalanine (2-D) is provided at a high isotopic enrichment of 98 atom % D, a specification confirmed by multiple vendors . This high purity is a verifiable, quantitative differentiator when selecting a supplier. In practice, an internal standard with lower enrichment would contain a higher proportion of the unlabeled (protio) form, which contributes to background signal at the same m/z as the target analyte. This 'isotopic cross-talk' reduces the signal-to-noise ratio and compromises the accuracy of low-abundance quantification [1]. The 98 atom % D specification ensures that for every 100 molecules of the internal standard, 98 are the labeled isotopologue, minimizing this source of analytical error.

Isotopic Enrichment
Supporting evidence
98 atom % D isotopic enrichment
Minimizes isotopic cross‑talk, improving LOD and LLOQ.
Supplier‑specified value; verify lot‑specific COA.
Quantitative Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Validated Internal Standard for Phenylalanine LC-MS

DL-Phenylalanine (2-D) and its closely related deuterated analogs are explicitly intended and widely used as internal standards for the quantification of phenylalanine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This application is a class-level property of deuterated phenylalanine isotopologues. The isotopic label allows the internal standard to co-elute with the analyte, perfectly mimicking its behavior during sample processing and ionization while being distinguishable by the mass spectrometer due to its +1 Da mass shift [1]. This methodology, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for accurate and precise quantification, effectively correcting for matrix effects and sample loss [1]. The +1 Da shift of the 2-D isotopologue is particularly useful when analyzing small molecules where a larger mass shift (+5 Da from D5-label) might cause a slight, but measurable, difference in chromatographic retention time [2].

SIL‑IS Application
Class‑level inference
Co‑eluting +1 Da internal standard for phenylalanine by GC‑MS or LC‑MS.
Enables isotope dilution MS for accurate quantification in complex matrices.
Class‑level property of deuterated phenylalanine isotopologues.
Quantitative Bioanalysis Isotope Dilution Mass Spectrometry Amino Acid Analysis

Distinct Pharmacokinetics of Deuterated Isomers

Research has demonstrated that deuterated L- and D-isomers of phenylalanine exhibit distinct pharmacokinetic profiles in humans, highlighting the importance of selecting the correct labeled form for biological studies [1]. In a study with a healthy human female, after an oral load (8 mg/kg body weight) of D-phenylalanine-d5 and L-phenylalanine-d5, the free D-isomer appeared more rapidly and abundantly in plasma (max concentration 1.5 mg/100 mL at 30 min) compared to the L-isomer (0.1 mg/100 mL at 2 hr). The D-isomer also had a significantly longer half-life (3.3 hr) than the L-isomer (0.5 hr) [1]. This demonstrates that the stereochemistry and isotopic label are not interchangeable. While this specific data is for the D5-isotopologue, it provides strong class-level inference that the use of deuterated phenylalanine as a tracer requires careful consideration of the specific label and isomer. DL-Phenylalanine (2-D), being a racemic mixture with an alpha-carbon label, will exhibit a composite pharmacokinetic profile of both D and L isomers, distinct from a pure L or D labeled form [2].

Isomer PK Profiles
Class‑level inference
D‑Phe‑d5: t½ 3.3 h, Cmax 1.5 mg/100 mL; L‑Phe‑d5: t½ 0.5 h, Cmax 0.1 mg/100 mL (human plasma research matrix).
Racemic DL‑(2‑D) will exhibit a composite PK profile, distinct from single‑isomer tracers.
Human research data; class‑level inference for 2‑D isotopologue design.
Pharmacokinetics Metabolism Isomer-Specific Tracer Studies

Primary R&D and QC Applications


Internal Standard for Phenylalanine Quantification in Biological Matrices

This is the primary application. DL-Phenylalanine (2-D) is added at a known concentration to biological samples (e.g., plasma, urine, cell lysates) prior to sample preparation. As a stable isotope-labeled internal standard (SIL-IS), it corrects for variability in extraction efficiency, derivatization, and LC-MS/MS ionization . Its +1 Da mass shift allows the mass spectrometer to clearly distinguish the internal standard peak from the endogenous phenylalanine analyte peak [1]. This method is essential for clinical studies of phenylketonuria (PKU), nutritional metabolomics, and pharmacokinetic studies of phenylalanine-related therapeutics [2].

Metabolic Flux Tracer for Amino Acid Utilization

In cell culture experiments, DL-Phenylalanine (2-D) can be used as a metabolic tracer to quantify the rate of phenylalanine uptake, incorporation into proteins, or conversion into downstream metabolites like tyrosine [3]. Its specific alpha-carbon deuteration makes it a defined probe for studying enzymatic steps where this position is chemically active, such as transamination. By tracking the mass shift of the labeled phenylalanine and its labeled metabolites over time, researchers can calculate metabolic fluxes, providing insights into disease mechanisms or drug effects on amino acid metabolism [4].

Method Validation for Amino Acid Detection

When developing a novel LC-MS, GC-MS, or CE-MS method for detecting phenylalanine, DL-Phenylalanine (2-D) serves as a crucial tool for method validation and optimization. It is used to determine key analytical figures of merit, including recovery, matrix effects, accuracy, and precision, which are mandated by regulatory guidelines for bioanalytical method validation [1]. Its performance as an internal standard allows analysts to assess and correct for sample processing losses and ion suppression, ensuring the developed method is robust and reliable.

Isotope Dilution Standard for Food and Supplement QC

In the food and dietary supplement industry, DL-Phenylalanine (2-D) is employed as an internal standard for the accurate quantification of phenylalanine content in raw materials and finished products via isotope dilution mass spectrometry (IDMS) . This is particularly important for verifying label claims on amino acid supplements and for quality control of specialized medical foods, such as those formulated for patients with phenylketonuria (PKU) who require a diet strictly controlled for phenylalanine intake [2].

Application
Selection Property
Validation Focus
Phenylalanine quantification in research matrices
+1 Da SIL‑IS for co‑elution and ionization correction
Matrix‑effect assessment and recovery evaluation
Metabolic flux analysis of phenylalanine utilization
Alpha‑carbon deuteration for transamination tracing
Metabolite profiling and flux rate calculation
LC‑MS/MS method development for amino acid analysis
SIL‑IS for accuracy and precision testing
Recovery, matrix effects, and LLOQ per bioanalytical guidelines
QC of phenylalanine content in supplements and medical foods
IDMS internal standard for label‑claim verification
Accuracy in complex matrices (e.g., protein hydrolysates)

Technical Documentation Hub

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